Cas no 2357-39-3 (4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one)

4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one 化学的及び物理的性質

名前と識別子

-

- 2(5H)-Oxazolone, 3-(1-methylethyl)-5-(trifluoromethyl)-

- 2-trifluoromethyl-4-isopropyl-Δ3-oxazolin-5-one

- SCHEMBL6479582

- Z1622686695

- EN300-129059

- 4-isopropyl-2-(trifluoromethyl)-2H-1,3-oxazol-5-one

- AKOS033501991

- 4-propan-2-yl-2-(trifluoromethyl)-2H-1,3-oxazol-5-one

- 2357-39-3

- CAA35739

- AT23222

- DB-167708

- 4-Isopropyl-2-trifluoromethyl-1,3-oxazol-5(2H)-one

- 4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one

- 4-isopropyl-2-(trifluoromethyl)oxazol-5(2H)-one

-

- インチ: InChI=1S/C7H8F3NO2/c1-3(2)4-5(12)13-6(11-4)7(8,9)10/h3,6H,1-2H3

- InChIKey: TWLWBYBADKQLEE-UHFFFAOYSA-N

- ほほえんだ: CC(C)C1=NC(OC1=O)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 197.0664

- どういたいしつりょう: 195.05071298g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 38.7Ų

じっけんとくせい

- PSA: 29.54

4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-129059-10.0g |

4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one |

2357-39-3 | 10g |

$3376.0 | 2023-06-08 | ||

| Enamine | EN300-129059-1.0g |

4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one |

2357-39-3 | 1g |

$785.0 | 2023-06-08 | ||

| Chemenu | CM417446-250mg |

4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one |

2357-39-3 | 95%+ | 250mg |

$469 | 2024-07-28 | |

| Enamine | EN300-129059-0.05g |

4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one |

2357-39-3 | 0.05g |

$182.0 | 2023-06-08 | ||

| Enamine | EN300-129059-0.1g |

4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one |

2357-39-3 | 0.1g |

$272.0 | 2023-06-08 | ||

| Enamine | EN300-129059-50mg |

4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one |

2357-39-3 | 90.0% | 50mg |

$182.0 | 2023-10-01 | |

| Enamine | EN300-129059-500mg |

4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one |

2357-39-3 | 90.0% | 500mg |

$613.0 | 2023-10-01 | |

| A2B Chem LLC | AV53146-1g |

4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one |

2357-39-3 | 90% | 1g |

$862.00 | 2024-04-20 | |

| A2B Chem LLC | AV53146-5g |

4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one |

2357-39-3 | 90% | 5g |

$2432.00 | 2024-04-20 | |

| 1PlusChem | 1P01A5ZU-5g |

4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one |

2357-39-3 | 95% | 5g |

$2877.00 | 2024-05-23 |

4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one 関連文献

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Wei Chen Nanoscale, 2015,7, 6957-6990

4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-oneに関する追加情報

4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one (CAS No. 2357-39-3): A Comprehensive Overview

4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one (CAS No. 2357-39-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the oxazolone family and is characterized by its unique structural features, including a trifluoromethyl group and an isopropyl substituent. These features contribute to its diverse chemical properties and potential applications in drug discovery and development.

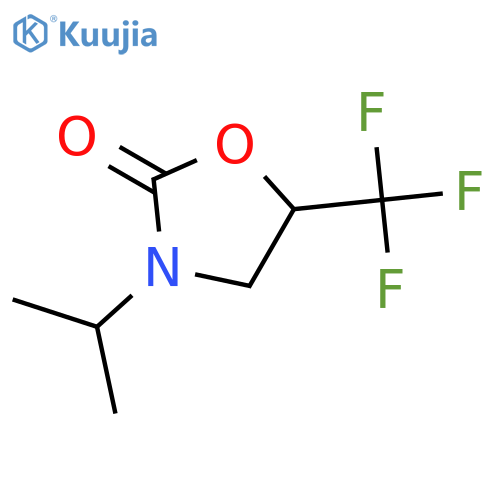

The chemical structure of 4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one (CAS No. 2357-39-3) consists of a five-membered oxazolone ring with a trifluoromethyl group at the 2-position and an isopropyl group at the 4-position. The presence of these functional groups imparts specific chemical reactivity and biological activity to the molecule. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties and can significantly influence the compound's lipophilicity and metabolic stability.

In recent years, there has been a growing interest in the use of 4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one (CAS No. 2357-39-3) as a building block in the synthesis of novel pharmaceuticals. Its unique structure makes it an attractive candidate for the development of drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases. For instance, studies have shown that compounds derived from this oxazolone scaffold exhibit potent antitumor activity by inhibiting key enzymes involved in cancer cell proliferation.

One of the key advantages of 4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one (CAS No. 2357-39-3) is its synthetic accessibility. The compound can be synthesized through a series of well-established organic reactions, making it readily available for further modification and optimization. This synthetic flexibility allows researchers to introduce various functional groups and substituents to tailor the compound's properties for specific therapeutic applications.

The biological activity of 4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one (CAS No. 2357-39-3) has been extensively studied in both in vitro and in vivo models. Preclinical studies have demonstrated that this compound exhibits high selectivity and potency against specific targets, such as kinases and proteases. These findings have paved the way for further clinical investigations to evaluate its safety and efficacy in human subjects.

In addition to its potential as a therapeutic agent, 4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one (CAS No. 2357-39-3) has also found applications in other areas of chemical research. For example, it has been used as a model compound to study the effects of trifluoromethyl substitution on molecular conformation and reactivity. These studies have provided valuable insights into the design of more effective drugs with improved pharmacological profiles.

The environmental impact of 4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one (CAS No. 2357-39-3) is another important consideration in its development and use. Researchers are actively investigating methods to synthesize this compound using green chemistry principles to minimize environmental footprint and ensure sustainable production processes.

In conclusion, 4-(propan-2-y l)-2-(trifluoromethyl)-2 , 5-dihydro -1 , 3 - ox az ol - 5 - one ( CAS No . 2 3 5 7 - 3 9 - 3 ) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile synthetic accessibility make it an attractive candidate for the development of novel therapeutics targeting a wide range of diseases. Ongoing research continues to uncover new applications and optimize its properties for clinical use.

2357-39-3 (4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-5-one) 関連製品

- 2138057-66-4(2-nitro-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)benzene-1-sulfonamide)

- 1212083-22-1(1-(2-Phenylcyclopropyl)ethan-1-amine)

- 2639408-84-5(tert-butyl 2-5-(methylamino)-3H-imidazo4,5-bpyridin-2-ylacetate)

- 1364890-03-8(Pyrrolidine, 4-fluoro-2-(3-fluorophenyl)-, (2R,4S)-)

- 1707602-60-5(1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride)

- 1183510-85-1(3-(1H-Pyrazol-4-ylmethyl)sulfamoylbenzoic Acid)

- 1710821-09-2(3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid)

- 2138050-28-7(3-[(6-Fluoro-2-propylquinazolin-4-yl)sulfanyl]propanoic acid)

- 1806947-66-9(5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine)

- 1806751-44-9(Ethyl 3-(fluoromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-2-acetate)